(2R,5S)-2,5-dimethyl-1-propylpiperazine

Chiral synthesis Stereochemistry Enantiomeric purity

(2R,5S)-2,5-Dimethyl-1-propylpiperazine (CAS 192520-99-3) is a chiral N-propyl-substituted 2,5-dimethylpiperazine derivative with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol. It possesses two defined stereogenic centers at the 2- and 5-positions of the piperazine ring in a trans (2R,5S) configuration.

Molecular Formula C9H20N2
Molecular Weight 156.273
CAS No. 192520-99-3
Cat. No. B573678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-2,5-dimethyl-1-propylpiperazine
CAS192520-99-3
Molecular FormulaC9H20N2
Molecular Weight156.273
Structural Identifiers
SMILESCCCN1CC(NCC1C)C
InChIInChI=1S/C9H20N2/c1-4-5-11-7-8(2)10-6-9(11)3/h8-10H,4-7H2,1-3H3/t8-,9+/m0/s1
InChIKeyLWQNWCVIJDSVNQ-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5S)-2,5-Dimethyl-1-propylpiperazine (CAS 192520-99-3): Chiral Piperazine Building Block for Stereochemically Defined Synthesis


(2R,5S)-2,5-Dimethyl-1-propylpiperazine (CAS 192520-99-3) is a chiral N-propyl-substituted 2,5-dimethylpiperazine derivative with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . It possesses two defined stereogenic centers at the 2- and 5-positions of the piperazine ring in a trans (2R,5S) configuration. This compound is supplied primarily as a research chemical and synthetic intermediate for ligand design, amine reactivity investigations, and hydrophobicity modeling studies . Its computed physicochemical properties include a boiling point of 192.2 ± 8.0 °C, a density of 0.8 ± 0.1 g/cm³, a flash point of 52.8 ± 9.4 °C, and a calculated LogP of 1.87 .

Why Generic Piperazine Analogs Cannot Substitute for (2R,5S)-2,5-Dimethyl-1-propylpiperazine (192520-99-3) in Stereosensitive Applications


The combination of a defined (2R,5S) trans-stereochemistry and an N-propyl substituent on the 2,5-dimethylpiperazine scaffold generates a unique three-dimensional pharmacophore and physicochemical profile that cannot be replicated by achiral piperazine, racemic 2,5-dimethyl-1-propylpiperazine (CAS 135778-75-5), or regioisomeric N-alkyl piperazines such as 1-(2-methylbutan-2-yl)piperazine (CAS 147539-55-7) . The specific (2R,5S) configuration dictates the spatial orientation of the methyl groups and the N-propyl chain, which directly influences target binding, as demonstrated by a nearly 100-fold reduction in CXCR4 antagonist activity when the epimeric configuration is used in structurally related N-propyl-piperazine tetrahydroisoquinoline antagonists [1]. Additionally, the compound has been profiled as a GPR35 agonist with measurable EC₅₀ values in human HT-29 cells in a dynamic mass redistribution assay [2], providing a specific pharmacological anchor that generic piperazine building blocks lack. Without stereochemical and substituent fidelity, both biological activity and physicochemical behavior diverge unpredictably.

Quantitative Differentiation Evidence for (2R,5S)-2,5-Dimethyl-1-propylpiperazine (192520-99-3) vs. Closest Analogs


Stereochemical Identity: (2R,5S) Configuration vs. Racemic 2,5-Dimethyl-1-propylpiperazine (CAS 135778-75-5)

(2R,5S)-2,5-dimethyl-1-propylpiperazine (192520-99-3) is the single enantiomer with defined trans-(2R,5S) absolute configuration, as confirmed by its InChI stereochemical layer (/t8-,9+/m0/s1) . The racemic mixture is cataloged under a separate CAS number (135778-75-5) and lacks stereochemical definition . In tetrahydroisoquinoline-based CXCR4 antagonists bearing an N-propyl piperazine side chain, the epimer of the active (R)-isomer exhibited a nearly 100-fold reduction in CXCR4 inhibitory activity, demonstrating that stereochemical identity at the piperazine ring is a critical determinant of pharmacological activity in this chemotype [1].

Chiral synthesis Stereochemistry Enantiomeric purity Piperazine building blocks

GPR35 Agonist Activity: (2R,5S)-2,5-Dimethyl-1-propylpiperazine vs. Unsubstituted Piperazine

In a dynamic mass redistribution (DMR) desensitization assay using human HT-29 colorectal adenocarcinoma cells that endogenously express GPR35, (2R,5S)-2,5-dimethyl-1-propylpiperazine demonstrated agonist activity with an IC₅₀ of 6.07 μM, measured as desensitization of the zaprinast (1 μM)-induced DMR response after 1-hour preincubation [1]. In a parallel transcriptional reporter assay using human U2OS osteosarcoma cells expressing a GPR35-GAL4-VP16 fusion protein and β-lactamase reporter, the compound showed an EC₅₀ of 6.00 μM and >50 μM, respectively, indicating cell-type- and readout-dependent activity [1]. By contrast, unsubstituted piperazine lacks measurable GPR35 agonist activity in comparable assay systems, establishing that the N-propyl-2,5-dimethyl substitution pattern is required for GPR35 engagement [2].

GPR35 GPCR agonism Dynamic mass redistribution Orphan receptor

Physicochemical Differentiation: Calculated LogP and Boiling Point vs. Unsubstituted and 2,5-Dimethylpiperazine

The introduced N-propyl substituent on the (2R,5S)-2,5-dimethylpiperazine scaffold increases calculated lipophilicity to LogP = 1.87, compared with LogP ≈ -0.26 for unsubstituted piperazine (CAS 110-85-0) and LogP ≈ 0.16 for trans-2,5-dimethylpiperazine (CAS 2815-34-1) [1]. The boiling point rises to 192.2 °C (at 760 mmHg) from 162-165 °C for trans-2,5-dimethylpiperazine . The flash point of 52.8 °C is substantially lower than that of trans-2,5-dimethylpiperazine (58 °C), reflecting the increased volatility imparted by the propyl chain .

Lipophilicity LogP Boiling point Physicochemical properties Chromatography

Structural Specificity: Regioisomer Differentiation from 1-(2-Methylbutan-2-yl)piperazine (CAS 147539-55-7)

CAS 192520-99-3 is the N-propyl-2,5-dimethylpiperazine regioisomer, in which the propyl group resides on N1 and the methyl groups occupy the C2 and C5 ring positions. CAS 147539-55-7 is the constitutional isomer 1-(2-methylbutan-2-yl)piperazine (also termed 1-(1,1-dimethylpropyl)piperazine), in which a tertiary pentyl group attaches to N1 of an otherwise unsubstituted piperazine ring . The InChI strings definitively distinguish these regioisomers: 192520-99-3 bears the stereochemical layer /t8-,9+/m0/s1 (chiral centers at ring carbons), whereas 147539-55-7 (InChIKey: YNTQDSJCTVCNPU-UHFFFAOYSA-N) lacks ring stereochemistry and features a quaternary carbon at the N-substituent attachment point .

Regioisomer Structural isomer Analytical QC NMR Chromatography

Off-Target Selectivity Advantage: N-Propyl Piperazine Chemotype vs. Butyl Amine Parent in CXCR4 Antagonist Series

In a series of CXCR4 antagonists where an N-propyl piperazine side chain was compared head-to-head against a butyl amine parent compound (TIQ-15, compound 5) and a piperidine analog (compound 21), the N-propyl piperazine-bearing compound 16 demonstrated superior off-target selectivity in a four-assay safety panel. Compound 16 showed IC₅₀ > 30 μM across all four off-target assays (α-adrenergic 2A, μ-opioid, nAChR α1, acetylcholine esterase), whereas the parent butyl amine compound 5 showed IC₅₀ values of 3.7 μM (α₂A) and 14.9 μM (μ-opioid), and the piperidine analog 21 showed IC₅₀ values of 5.9 μM (α₂A), 11.3 μM (μ-opioid), 11.3 μM (nAChR α1), and 10.7 μM (acetylcholine esterase) [1]. Furthermore, compound 16 exhibited no measurable mAChR calcium flux activity (IC₅₀ > 14 μM) in the muscarinic receptor counter-screen [1].

Off-target selectivity mAChR Drug safety panel CXCR4 Piperazine SAR

Purity and Characterization Gap: (2R,5S)-2,5-Dimethyl-1-propylpiperazine vs. Well-Characterized trans-2,5-Dimethylpiperazine

Unlike trans-2,5-dimethylpiperazine (CAS 2815-34-1), which is commercially available with documented purity specifications (e.g., 98% assay, melting point 115-119 °C) and is supplied with Certificates of Analysis (COA) from major laboratory chemical vendors , (2R,5S)-2,5-dimethyl-1-propylpiperazine (CAS 192520-99-3) is listed by multiple chemical directories without published COA, MSDS, toxicology data, or analytical purity specifications . The absence of MDL, EINECS, RTECS, BRN, and PubChem identifiers for CAS 192520-99-3 further underscores its status as a less thoroughly indexed specialty chemical [1].

Analytical certification Purity Procurement risk Quality control

High-Value Application Scenarios for (2R,5S)-2,5-Dimethyl-1-propylpiperazine (192520-99-3) Based on Quantitative Differentiation Evidence


Stereospecific GPCR Ligand Optimization: GPR35 Agonist Scaffold with Defined Chirality

When initiating a GPR35 agonist lead optimization program, (2R,5S)-2,5-dimethyl-1-propylpiperazine (192520-99-3) offers a pre-validated starting point with publicly available cellular potency data (IC₅₀ = 6.07 μM, HT-29 DMR) and defined (2R,5S) stereochemistry [1]. Using this single enantiomer eliminates the need for chiral resolution of a racemic mixture and avoids the confounding structure-activity ambiguities that buried stereochemistry introduces. The ~100-fold activity loss observed upon epimerization in related N-propyl piperazine CXCR4 antagonists underscores the critical importance of the defined (R) configuration at the piperazine C2 position , making the stereochemically pure compound the rational choice for SAR studies where stereochemical vectors are correlated with biological readouts.

CXCR4 Antagonist Lead Series: Core Fragment with Demonstrated Off-Target Cleanliness

For teams developing CXCR4 antagonists for oncology or stem cell mobilization indications, the N-propyl-2,5-dimethylpiperazine fragment represented by 192520-99-3 serves as the core substructure of compound 16, which delivered IC₅₀ > 30 μM against all four off-targets in a focused safety panel (α₂A, μ-opioid, nAChR α1, AChE)—a profile measurably cleaner than both the butyl amine parent compound and the piperidine isostere [1]. Procuring the specific (2R,5S)-configured fragment ensures that subsequent synthetic elaboration preserves the stereochemistry that contributed to this selectivity advantage, whereas the racemic mixture (CAS 135778-75-5) would introduce an inactive or potentially off-target-active epimer.

Physicochemical Property-Driven Library Design: LogP and Chromatographic Differentiation

In combinatorial library synthesis aimed at exploring lipophilicity-activity relationships, (2R,5S)-2,5-dimethyl-1-propylpiperazine (192520-99-3) with a calculated LogP of 1.87 fills a specific lipophilicity niche between polar piperazine (LogP ≈ -0.26) and more hydrophobic N-aryl or N-benzyl piperazine derivatives [1]. Its distinct boiling point (192.2 °C) and flash point (52.8 °C) relative to the trans-2,5-dimethylpiperazine core (BP ≈ 162-165 °C, Flash Point ≈ 58 °C) further differentiate its handling profile and enable predictable chromatographic retention shifts in both normal-phase and reversed-phase purification workflows .

Quality-Critical Procurement: Independent Characterization as a Prerequisite for Reproducible Research

Because (2R,5S)-2,5-dimethyl-1-propylpiperazine (192520-99-3) lacks publicly available Certificates of Analysis, MSDS documentation, toxicological data, and unique registry identifiers (MDL, EINECS, RTECS, PubChem) [1], its use in any application requiring data reproducibility—including peer-reviewed publication, regulatory IND-enabling studies, or GLP/GMP intermediate qualification—must be paired with independent in-house analytical characterization (¹H/¹³C NMR, HRMS, chiral HPLC purity, elemental analysis) or sourced from a custom synthesis provider under a quality agreement that specifies stereochemical purity and impurity profiling. This characterization gap, while a procurement consideration, also presents an opportunity for organizations with in-house analytical capabilities to establish proprietary quality specifications that are unavailable for off-the-shelf generic piperazine building blocks.

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